molecular formula C13H12N4OS B2535385 N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1014092-59-1

N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2535385
CAS No.: 1014092-59-1
M. Wt: 272.33
InChI Key: IEDVLQBKEZMDPU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a benzothiazole ring fused with a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with various reagents. One common method includes the reaction of 2-amino benzothiazole with 1,3-dimethyl-1H-pyrazole-5-carboxylic acid under specific conditions . The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • 6-chlorobenzo[d]thiazol-2-amine
  • 6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Uniqueness

N-(benzo[d]thiazol-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features that confer distinct biological activities. The combination of the benzothiazole and pyrazole rings provides a versatile scaffold for the development of new therapeutic agents .

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-5-11(17(2)16-8)13(18)15-9-3-4-10-12(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVLQBKEZMDPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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